molecular formula C24H30N2O5S B3017340 (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-07-5

(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3017340
CAS No.: 864975-07-5
M. Wt: 458.57
InChI Key: NCVUSRVYBFNAPW-IZHYLOQSSA-N
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Description

(Z)-3,4,5-Triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methyl group at position 6. The benzamide moiety is further modified with triethoxy substituents at positions 3, 4, and 5 of the phenyl ring. The Z-configuration indicates the spatial arrangement around the imine double bond connecting the benzamide and thiazole moieties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-29-19-14-17(15-20(30-7-2)22(19)31-8-3)23(27)25-24-26(11-12-28-5)18-10-9-16(4)13-21(18)32-24/h9-10,13-15H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVUSRVYBFNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound recognized for its potential biological activities. Its structure includes a benzothiazole core, which is often associated with various pharmacological effects. This article aims to explore the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is C24H30N2O5S, with a molecular weight of 458.57 g/mol. The compound features multiple ethoxy groups and a methoxyethyl side chain, which may enhance its solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds with a benzothiazole structure exhibit a range of biological activities including:

  • Antimicrobial properties
  • Antitumor effects
  • Antioxidant activity
  • Inhibition of tubulin polymerization

These activities are largely attributed to the structural characteristics of the benzothiazole moiety and the substituents attached to it.

Antitumor Activity

A study focusing on similar benzothiazole derivatives demonstrated significant antitumor activity against various cancer cell lines. Compounds structurally related to (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide were found to inhibit cell proliferation effectively. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Effects

Thiazole derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function. For instance, similar compounds have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.

Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylateSimilar thiazole coreAntimicrobial
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylateEthoxy instead of triethoxyAntioxidant
(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamideTriethoxy groups enhance solubilityAntitumor

Mechanistic Insights

The biological activity of (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be linked to its interaction with key biological targets such as tubulin. The compound's ability to bind to tubulin may inhibit its polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division. This mechanism is particularly relevant in cancer therapeutics where targeted disruption of rapidly dividing cells is desired .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The target compound shares structural similarities with benzamide-thiadiazole hybrids reported in the literature (e.g., compounds 6 , 8a–d , 4g , and 4h from and ). Key distinctions include:

  • Heterocyclic Core : The target compound contains a benzo[d]thiazole ring, whereas analogs like 6 and 8a–d feature [1,3,4]-thiadiazole rings. The benzo[d]thiazole system may confer enhanced aromatic stability and distinct electronic properties compared to thiadiazole derivatives .
  • Substituents: The triethoxy groups on the benzamide moiety differ from electron-withdrawing (e.g., acetyl in 8a) or bulky aromatic (e.g., phenyl in 8c) substituents in analogs.
  • Functional Groups: The 2-methoxyethyl and methyl groups on the thiazole ring contrast with substituents like dimethylamino-acryloyl (in 4g) or chlorophenyl (in 4h), which influence electronic delocalization and solubility .

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons with analogs highlight trends:

Compound Melting Point (°C) Yield (%) Key IR Peaks (C=O, cm⁻¹) Notable Substituents
Target Compound N/A N/A N/A Triethoxy, methoxyethyl
6 (Thiadiazole) 160 70 1606 Isoxazole, phenyl
8a (Pyridinyl) 290 80 1679, 1605 Acetyl, methyl
4g (Dimethylamino) 200 82 1690, 1638 Dimethylamino-acryloyl
  • Solubility : The triethoxy groups in the target compound may enhance solubility in polar aprotic solvents compared to phenyl-substituted analogs like 8c .
  • Thermal Stability : Higher melting points in analogs (e.g., 8a at 290°C) correlate with rigid substituents (e.g., pyridinyl), suggesting that the target compound’s flexible methoxyethyl group might reduce thermal stability .

Research Findings and Implications

Reactivity Trends

  • Electrophilic Reactivity : The electron-donating triethoxy groups in the target compound may activate the benzamide carbonyl toward nucleophilic attack, contrasting with electron-withdrawing acetyl groups in 8a , which reduce reactivity .

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